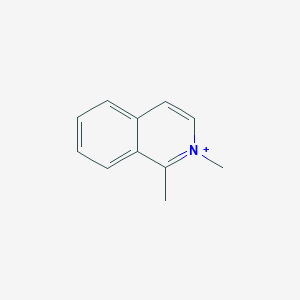
1,2-Dimethylisoquinolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethylisoquinolin-2-ium is a member of isoquinolines.
Scientific Research Applications
Nonlinear Optical Properties
The nonlinear optical properties of 1,2-Dimethylisoquinolin-2-ium derivatives have been studied using Z-scan technique. These studies have shown that the materials exhibit promising characteristics for future optical device applications (Zidan, Arfan, & Allahham, 2016).
Chemical Synthesis and Catalysis
1,2-Dimethylisoquinolin-2-ium compounds have been used as catalysts in chemical synthesis, such as in the one-pot synthesis of hexahydroquinoline-3-carboxamide derivatives (Ehsanifar & Mokhtary, 2018).
Antifungal Activities
Synthesized 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides, derivatives of 1,2-Dimethylisoquinolin-2-ium, have exhibited significant antifungal activities. These compounds have shown potential for development as new antimicrobial agents (Yang et al., 2013).
Anticancer Agent Delivery
Isoquinoline derivatives, structurally related to 1,2-Dimethylisoquinolin-2-ium, have been used in cancer treatment. One study demonstrated the potential of an isoquinoline derivative for targeted delivery to tumor cells using transferrin-conjugated liposomes, highlighting its superior antitumor activity compared to non-targeted controls (Yang et al., 2015).
Organic Light-Emitting Diode (OLED)
Homoleptic cyclometalated iridium complexes with isoquinoline derivatives have been studied for their applications in OLED technology. These compounds exhibit highly efficient red phosphorescence, making them suitable for use in OLED devices (Tsuboyama et al., 2003).
properties
CAS RN |
18241-43-5 |
|---|---|
Product Name |
1,2-Dimethylisoquinolin-2-ium |
Molecular Formula |
C11H12N+ |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,2-dimethylisoquinolin-2-ium |
InChI |
InChI=1S/C11H12N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-8H,1-2H3/q+1 |
InChI Key |
AJUWFPYSMJNTEP-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=CC=CC=C12)C |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B1227868.png)
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)
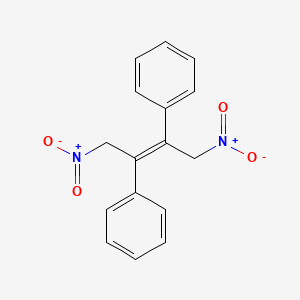
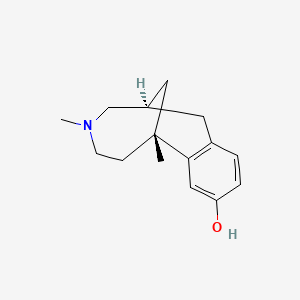
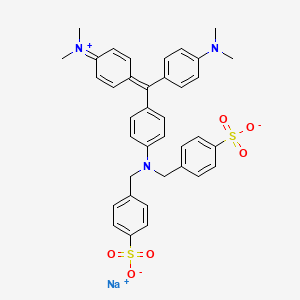
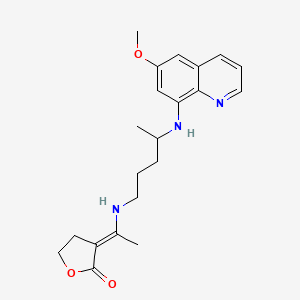
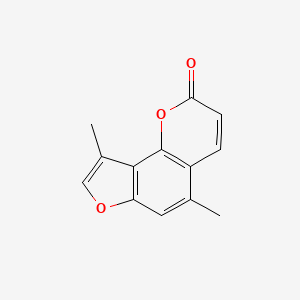
![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)
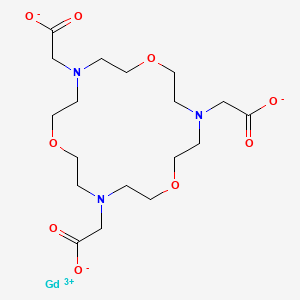
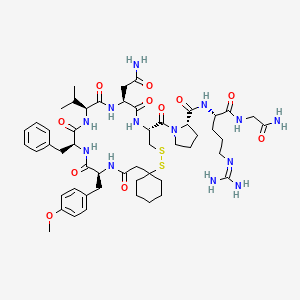
![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
![2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester](/img/structure/B1227888.png)